

physical and chemical properties of 4-Bromo-2,6-dimethylaniline

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Compound of Interest

Compound Name: **4-Bromo-2,6-dimethylaniline**

Cat. No.: **B044771**

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An In-depth Technical Guide to the Core Physical and Chemical Properties of **4-Bromo-2,6-dimethylaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-2,6-dimethylaniline**, a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, actionable data and methodologies.

Compound Identification

Identifier	Value
IUPAC Name	4-bromo-2,6-dimethylaniline [1] [2] [3]
CAS Number	24596-19-8 [1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₀ BrN [1] [2] [3] [4] [5]
Molecular Weight	200.08 g/mol [4] [5] [6]
Synonyms	4-Bromo-2,6-xylidine, 4-amino-3,5-dimethylbromobenzene, 2-Amino-5-bromo-m-xylene [4]
InChI Key	QGLAYJCJLHNIGJ-UHFFFAOYSA-N [1] [2] [3] [7]
SMILES	CC1=CC(Br)=CC(C)=C1N [1] [2] [3] [7]

Physical Properties

The physical characteristics of **4-Bromo-2,6-dimethylaniline** are summarized in the table below, providing essential data for handling, storage, and experimental design.

Property	Value	Source
Appearance	Pale brown to dark brown or grey crystals, powder, or lumps. [1] [3] Can also appear as a brown crystal or white to reddish crystalline powder. [4] [5]	[1] [3] [4] [5]
Melting Point	48-51 °C [4] [5] [7] [8]	[4] [5] [7] [8]
Boiling Point	258.8 ± 35.0 °C at 760 mmHg [4]	[4]
Density	1.4 ± 0.1 g/cm³ [4]	[4]
Flash Point	110.3 ± 25.9 °C [4]	[4]
Solubility	Slightly soluble in chloroform and methanol. Insoluble in water. [6]	[6]
Vapor Pressure	0.0134 mmHg at 25 °C [5] [6]	[5] [6]

Chemical Properties and Reactivity

4-Bromo-2,6-dimethylaniline exhibits reactivity typical of an aromatic amine. The amino group can be protonated in the presence of acids, and the aromatic ring can undergo further electrophilic substitution, although the existing substituents influence the position of new functional groups.

Property	Description	Source
Stability	Stable under normal conditions. [9]	[9]
Incompatibilities	Incompatible with strong oxidizing agents, acids, and metals. [10][11]	[10][11]
Reactivity	Reacts with acid solutions to form hydrogen bromide gas and ammonium chloride crystals. [8]	[8]
Hazardous Decomposition	Under combustion, may produce nitrogen oxides (NO _x), carbon monoxide (CO), carbon dioxide (CO ₂), and hydrogen halides. [11]	[11]

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of **4-Bromo-2,6-dimethylaniline**.

¹H NMR

The proton NMR spectrum provides characteristic signals for the aromatic protons, the amine protons, and the methyl group protons.

Assignment	Chemical Shift (ppm)	Source
Aromatic CH	~7.04	[12]
Amine NH ₂	~3.53	[12]
Methyl CH ₃	~2.12	[12]

Note: The solvent used was CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of key functional groups. For **4-Bromo-2,6-dimethylaniline**, the spectrum conforms to its structure, though specific peak values were not detailed in the provided search results.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **4-Bromo-2,6-dimethylaniline** are outlined below.

Synthesis of 4-Bromo-2,6-dimethylaniline

A common method for the synthesis of **4-Bromo-2,6-dimethylaniline** is the bromination of 2,6-dimethylaniline.

Method 1: Bromination using Liquid Bromine Steam[\[13\]](#)

- **Reaction Setup:** In a reaction vessel, 12.4 g (102 mmol) of 2,6-dimethylaniline is dissolved in a mixture of 20 ml of hydrochloric acid and 200 ml of water. The mixture is stirred until the pH is less than 2.
- **Cooling:** The reaction vessel is placed in an ice bath and cooled to 0 °C.
- **Bromination:** Over a period of 2 hours, 125 mmol of liquid bromine steam is slowly introduced into the reaction mixture. The slow addition is crucial to control the reaction and minimize side products.
- **Reaction Monitoring:** The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate and petroleum ether (1:8 v/v).
- **Work-up:** Once the reaction is complete, a large amount of pinkish-white precipitate will have formed. The solid is collected by filtration. The filtrate is then treated with a saturated aqueous solution of sodium carbonate to adjust the pH to greater than 12, which results in the formation of a red oily substance.
- **Extraction:** The organic product is extracted with petroleum ether (3 x 50 ml).

- Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated.

Method 2: Bromination using N-Bromosuccinimide (NBS)[8]

- Reaction Setup: In a 10 mL stainless steel grinding jar, place 100 mg (0.73 mmol) of 1-methoxy-3,5-dimethylbenzene, 260 mg (1.46 mmol) of N-bromosuccinimide (NBS), and a 5 mm diameter stainless steel ball.
- Ball Milling: The reaction is carried out by ball milling.
- Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) and ^1H NMR.
- Work-up: Upon completion, the reaction mixture is transferred to 30 mL of ethyl acetate and cooled to 0°C.
- Purification: The mixture is filtered to separate the product-containing filtrate from the spent succinimide precipitate. The filtrate is then concentrated under vacuum to yield the product.

Purification

The primary method for purifying **4-Bromo-2,6-dimethylaniline** is recrystallization.

- Solvent Selection: Petroleum ether is a suitable solvent for recrystallization.[13]
- Procedure: The crude product is dissolved in a minimal amount of hot petroleum ether to create a saturated solution. The solution is then allowed to cool slowly and is left undisturbed at a low temperature (-10 °C) for an extended period (e.g., 12 hours) to promote the growth of large, purple-red needle-shaped crystals.[13]
- Isolation: The purified crystals are isolated by filtration.

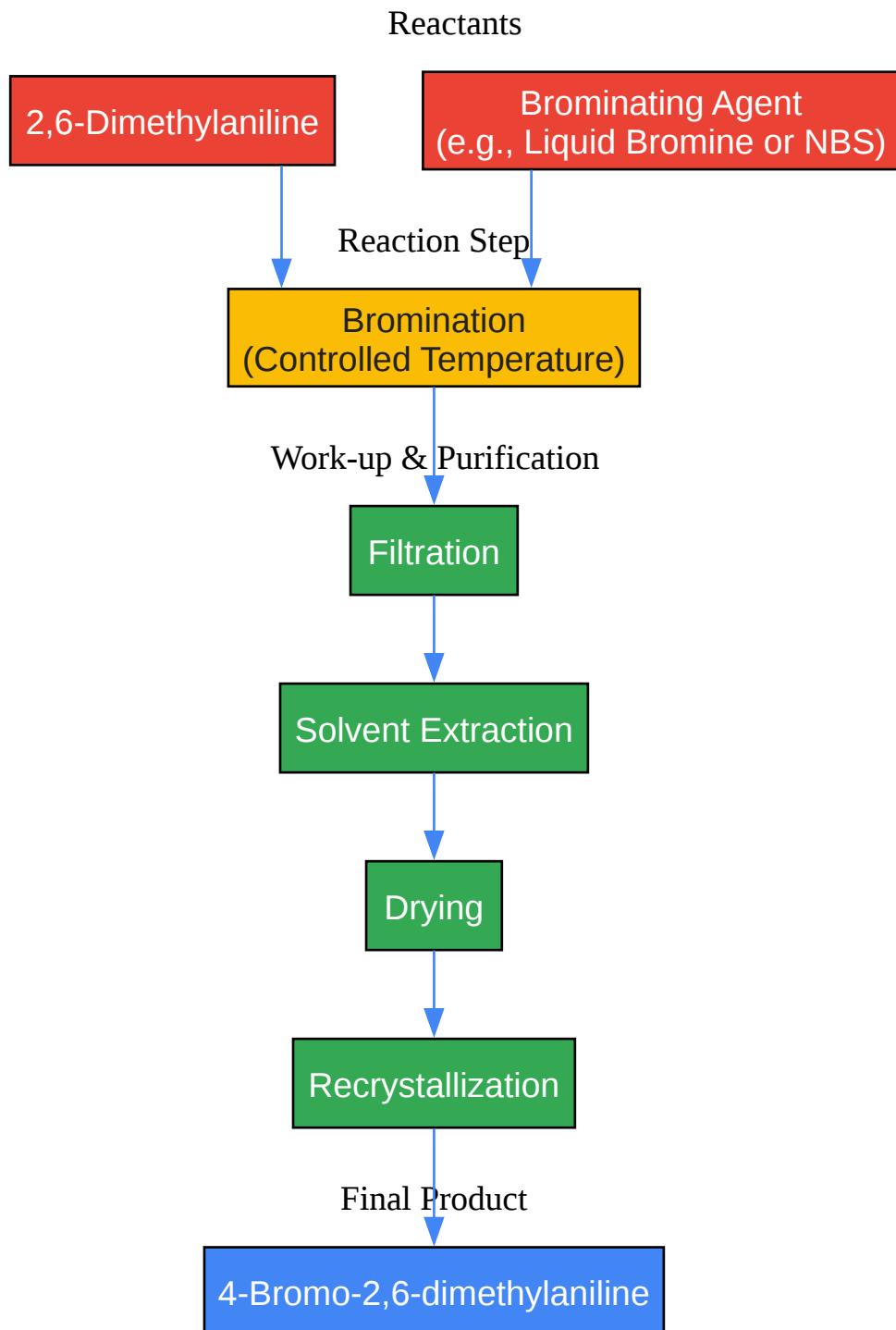
Analysis

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

- Gas Chromatography (GC): Purity is typically assessed by GC, with an expected assay of $\geq 97.5\%$.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Fourier-Transform Infrared Spectroscopy (FTIR): The identity of the compound is confirmed by comparing its FTIR spectrum with a reference spectrum.[\[1\]](#)[\[3\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the structure of the molecule by analyzing the chemical shifts and integration of the protons.

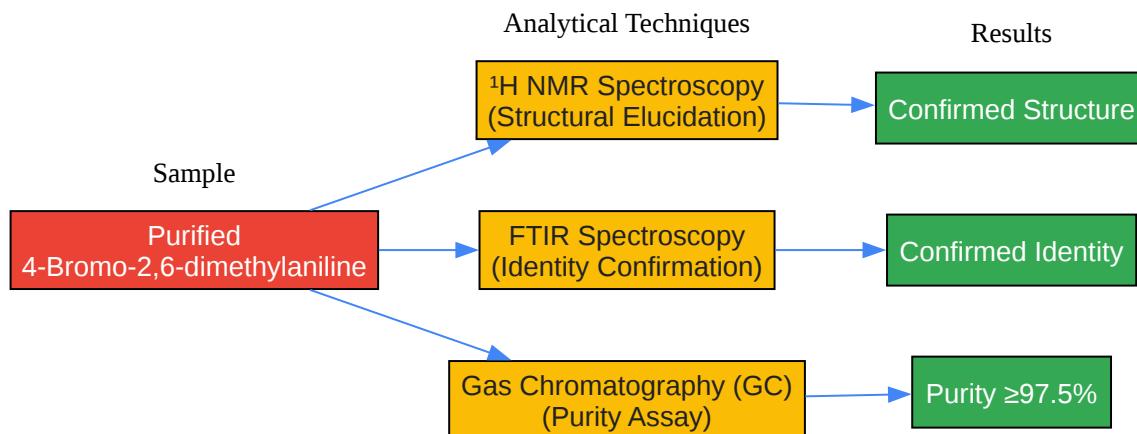
Visualizations

The following diagrams illustrate the synthesis and analytical workflows for **4-Bromo-2,6-dimethylaniline**.



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Caption: Synthesis workflow for **4-Bromo-2,6-dimethylaniline**.



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Caption: Analytical workflow for **4-Bromo-2,6-dimethylaniline**.

Safety Information

4-Bromo-2,6-dimethylaniline is a hazardous substance and should be handled with appropriate safety precautions.

Hazard	Description
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.[9]
Skin Irritation	Causes skin irritation.[9]
Eye Irritation	Causes serious eye irritation.[9]
Personal Protective Equipment	Wear protective gloves, protective clothing, and eye/face protection.[9][14] Use only in a well-ventilated area.[14]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[9][14]

Applications

4-Bromo-2,6-dimethylaniline is a crucial intermediate in the synthesis of various organic compounds. Notably, it is a key building block in the production of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[4] Its chemical structure also makes it a valuable precursor for the synthesis of dyes and other fine chemicals.[4]

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References

- 1. A10712.09 [thermofisher.com]
- 2. 4-Bromo-2,6-dimethylaniline, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 3. 4-Bromo-2,6-dimethylaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. innospk.com [innospk.com]
- 5. chembk.com [chembk.com]
- 6. lbaochemicals.com [lbaochemicals.com]
- 7. 4-溴-2,6-二甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Bromo-2,6-dimethylaniline | 24596-19-8 [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 4-Bromo-N,N-dimethylaniline | CAS#:586-77-6 | Chemsoc [chemsoc.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. chemicalbook.com [chemicalbook.com]
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